(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide
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Overview
Description
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a chlorobenzyl group, a phenyl ring, and a thienylmethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-[(3-chlorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenal. Finally, the propenal is reacted with 2-thienylmethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), alkoxides, amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial cell membranes, exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide: shares structural similarities with other compounds containing chlorobenzyl, phenyl, and thienyl groups.
3-chlorobenzyloxyphenylboronic acid: Another compound with a chlorobenzyl group, used in different chemical applications.
Phenylboronic acids: A class of compounds with similar reactivity and applications in organic synthesis and medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2S/c22-18-4-1-3-17(13-18)15-25-19-9-6-16(7-10-19)8-11-21(24)23-14-20-5-2-12-26-20/h1-13H,14-15H2,(H,23,24)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCDEVQIXLVLMS-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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